Ethyl 1-amino-1H-pyrrole-3-carboxylate Ethyl 1-amino-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606488
InChI: InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3
SMILES: CCOC(=O)C1=CN(C=C1)N
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Ethyl 1-amino-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC13606488

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-amino-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name ethyl 1-aminopyrrole-3-carboxylate
Standard InChI InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3
Standard InChI Key VBGYWFSEXIYBFX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C=C1)N
Canonical SMILES CCOC(=O)C1=CN(C=C1)N

Introduction

Structural and Physicochemical Properties

Pyrrole derivatives exhibit unique electronic and steric properties due to their aromatic heterocyclic structure. Ethyl 1-amino-1H-pyrrole-3-carboxylate (molecular formula C₇H₁₀N₂O₂) would theoretically combine the electron-donating effects of the amino group with the electron-withdrawing nature of the ester group, influencing its reactivity and stability.

Key Physical Properties

While direct data for the 1-amino isomer is unavailable, analogous compounds provide a basis for estimation. For example:

PropertyEthyl 1H-Pyrrole-3-Carboxylate Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate
Molecular Weight139.152 g/mol154.167 g/mol
Density1.1 ± 0.1 g/cm³Not reported
Boiling Point291.8 ± 13.0 °CNot reported
Melting Point118°CNot reported
LogP1.681.57 (estimated)

Synthetic Methodologies

General Synthesis of Pyrrole Carboxylates

Pyrrole esters are typically synthesized via cyclization reactions. A common route involves the Knorr pyrrole synthesis, where β-keto esters react with amines under acidic conditions. For example, ethyl 1H-pyrrole-3-carboxylate is synthesized through the cyclization of ethyl acetoacetate with hydroxylamine, followed by dehydrogenation .

Amino-Substituted Derivatives

Chemical Reactivity and Applications

Reactivity Profile

The amino and ester groups confer distinct reactivity:

  • Amino Group: Participates in nucleophilic substitutions (e.g., acylation, alkylation) and oxidative transformations. For instance, oxidation could yield nitro derivatives, while condensation with aldehydes might form Schiff bases.

  • Ester Group: Susceptible to hydrolysis (acidic or basic conditions) to form carboxylic acids or reduction to alcohols.

Biological Activity

While the 1-amino isomer’s bioactivity remains unstudied, structurally similar compounds exhibit notable pharmacological properties:

  • Antimicrobial Effects: Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives show inhibition against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

  • Anticancer Potential: Pyrrole carboxylates interact with DNA topoisomerases, inducing apoptosis in cancer cells .

Industrial and Research Applications

Pharmaceutical Intermediates

Pyrrole derivatives serve as precursors for kinase inhibitors and antimicrobial agents. For example, ethyl 1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of SUGEN’s patented anticancer agents .

Material Science

The compound’s conjugated π-system makes it a candidate for organic semiconductors. Its amino group could facilitate functionalization for use in conductive polymers.

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